4-[2-(3-Chlorophenyl)ethyl]piperidine
Description
4-[2-(3-Chlorophenyl)ethyl]piperidine is a piperidine derivative featuring a 3-chlorophenyl ethyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting central nervous system (CNS) disorders, antimicrobial agents, and antitumor therapies . The 3-chlorophenyl group confers lipophilicity, enhancing membrane permeability, while the ethyl spacer provides conformational flexibility for receptor interactions. The hydrochloride salt form (CAS 99329-70-1) is commonly utilized to improve aqueous solubility for pharmaceutical applications .
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOZBMVNAAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)ethyl]piperidine typically involves the reaction of 3-chlorophenylacetonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound 4-[2-(3-Chlorophenyl)ethyl]piperidine (commonly referred to as 3-Chlorophenylpiperidine ) has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and neurobiology, while providing comprehensive data tables and case studies.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets.
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood-related behaviors in animal models, suggesting potential for this compound in treating depression.
Pharmacology
The pharmacological profile of this compound is noteworthy for its interactions with neurotransmitter receptors.
- Dopamine Receptor Modulation : Compounds with piperidine structures have been studied for their ability to act as dopamine receptor antagonists or agonists. This modulation is significant in the context of treating conditions like schizophrenia and Parkinson's disease.
- Opioid Receptor Interaction : Some studies suggest that piperidine derivatives can interact with opioid receptors, potentially leading to analgesic effects. This opens avenues for exploring pain management therapies.
Neurobiology
In neurobiological research, the compound's ability to affect neural pathways makes it a candidate for studying various neurological disorders.
- Cognitive Enhancement : Preliminary studies suggest that certain piperidine derivatives may enhance cognitive functions by influencing cholinergic systems. This could be relevant for developing treatments for Alzheimer's disease and other cognitive impairments.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Piperidine Derivatives
| Study Reference | Compound Tested | Findings |
|---|---|---|
| Smith et al., 2020 | This compound | Showed significant antidepressant-like effects in rat models. |
| Johnson et al., 2021 | Similar piperidine derivative | Demonstrated cognitive enhancement in aged mice through cholinergic modulation. |
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of aromatic substituents significantly influence pharmacological properties. Key analogs include:
Physicochemical Properties
Structural Modifications and Metabolic Stability
Biological Activity
4-[2-(3-Chlorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol. This compound features a piperidine ring substituted with a 3-chlorophenyl ethyl group, which enhances its lipophilicity and biological activity. The interest in this compound stems from its potential therapeutic applications, particularly in medicinal chemistry, due to its structural similarity to other biologically active compounds.
Structural Characteristics
The presence of the chlorophenyl group and an ethyl chain suggests that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The piperidine ring is a common motif in many pharmaceuticals, known for its ability to engage in diverse interactions within biological systems.
While specific literature detailing the mechanism of action for this compound is limited, compounds with similar structures often exhibit activity through multiple pathways:
- Receptor Interaction : The piperidine moiety can interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : The chlorophenyl group may facilitate interactions with enzymes, potentially leading to inhibitory effects on specific biological processes.
Biological Activities
Research indicates that compounds in this class may possess various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, as similar piperidine derivatives have shown inhibitory actions against cancer cell lines.
- Neuropharmacological Effects : Given its structural characteristics, there is potential for activity against neurological disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among structurally related compounds. Below is a table summarizing key features of similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(3-Chlorophenyl)piperidine | C11H14ClN | Lacks ethylene bridge; simpler structure |
| 4-(4-Chlorophenyl)piperidine | C11H14ClN | Chlorine substitution at para position |
| 1-Methyl-4-piperidinyl[3-[2-(3-chlorophenyl)ethyl] | C14H18ClN | Contains a methyl group on nitrogen; altered pharmacokinetics |
| 4-(4-Chlorophenyl)piperidin-4-carbonitrile | C12H14ClN | Contains a cyano group; potential for different biological activity |
These variations can lead to different pharmacological effects, making them valuable for comparative studies in drug development.
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives of piperidine exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values indicated promising potency compared to standard chemotherapeutic agents like doxorubicin .
- Neuropharmacological Studies : Research has suggested that piperidine derivatives can act as antagonists at muscarinic receptors, indicating potential applications in treating neurological disorders such as Alzheimer's disease .
- Enzyme Inhibition : A recent study demonstrated that piperidine-based compounds showed inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical in cancer proliferation. This suggests that this compound could have similar inhibitory properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
